molecular formula C11H12O4 B566000 Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate CAS No. 805250-17-3

Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Cat. No. B566000
M. Wt: 208.213
InChI Key: RHMDISFJOKCCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate” is a compound with the CAS Number: 805250-17-3 . It has a molecular weight of 208.21 . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate . The InChI Code for this compound is 1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.21 . It appears as a white to yellow solid . The storage temperature for this compound is +4°C .

Scientific Research Applications

  • Scientific Field: Chemical Synthesis

    • Application Summary : This compound is used in chemical synthesis . It has a CAS Number of 1000414-38-9 and a molecular weight of 208.21 .
  • Scientific Field: Antimicrobial Research

    • Application Summary : Benzofuran derivatives, such as “Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate”, are emerging as a scaffold for antimicrobial agents . They are found to be suitable structures with a wide range of biological and pharmacological applications .
    • Results or Outcomes : Benzofuran and its derivatives have shown promise in the search for efficient antimicrobial candidates .
  • Scientific Field: Biomedical Research

    • Application Summary : This compound has promising applications in the biomedical field, particularly in the treatment of cardiovascular diseases, cancer, and inflammatory disorders .
  • Scientific Field: Diabetes Research

    • Application Summary : This compound was used in the synthetic preparation of TAK-875, a novel oral medication developed to improve the secretion of insulin in a glucose-dependent manner .
    • Results or Outcomes : TAK-875 has the potential to improve the control of blood sugar levels without the risk of hypoglycemia .
  • Scientific Field: Neuropharmacology

    • Application Summary : Some benzofuran derivatives are known to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine and serotonin in the brain . This suggests potential applications in neuropharmacology, particularly in the development of drugs for neurological and psychiatric disorders.
  • Scientific Field: Synthetic Chemistry

    • Application Summary : This compound can be used in the construction of complex benzofuran derivatives, which are important in various fields of chemistry and medicine .

Safety And Hazards

The safety information available indicates that this compound should be stored in a sealed, dry environment at 2-8°C . It has a GHS07 signal word “Warning” and hazard statements H302-H315-H319 . Precautionary statements include P305+P351+P338 .

Future Directions

The compound has been used in the synthetic preparation of TAK-875 , a novel oral medication developed to improve the secretion of insulin in a glucose-dependent manner . This suggests potential future directions in the development of medications for the control of blood sugar levels.

properties

IUPAC Name

methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMDISFJOKCCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720987
Record name Methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

CAS RN

805250-17-3
Record name Methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of (1,5-cyclooctadiene)rhodium trifluoromethanesulfonate (12 mg) and (R,R)-Me-BPE (6.5 mg) was added methanol (2.5 mL) sufficiently substituted with argon gas, and the mixture was stirred at room temperature for 15 min. This was added to methyl(6-hydroxy-1-benzofuran-3-yl)acetate (51 mg), and the mixture was stirred at 70° C. for 3 hr under 0.7 MPa hydrogen atmosphere. The reaction mixture was quantified by HPLC. As a result, the enantiomeric excess was 47.9%, and the yield was 41.5%.
[Compound]
Name
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
6.5 mg
Type
reactant
Reaction Step One
Quantity
51 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of methyl(6-hydroxy-1-benzofuran-3-yl)acetate (11.4 g, 55.3 mmol) in methanol (100 mL) was added 10% palladium-carbon (50% water-containing product, 2 g), and the mixture was stirred at room temperature for 18 hr under hydrogen atmosphere (balloon pressure). The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=20:80-50:50), and the obtained solid was recrystallized from ethyl acetate-hexane to give the title compound (8.74 g, yield 76%) as colorless prisms.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
76%

Synthesis routes and methods III

Procedure details

To a solution of methyl (6-hydroxy-1-benzofuran-3-yl)acetate (11.4 g, 55.3 mmol) in methanol (100 mL) was added 10% palladium-carbon (50% water-containing product, 2 g), and the mixture was stirred at room temperature for 18 hr under hydrogen atmosphere (balloon pressure). The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=20:80-50:50), and the obtained solid was recrystallized from ethyl acetate-hexane to give the title compound (8.74 g, yield 76%) as colorless prisms.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
76%

Citations

For This Compound
8
Citations
MB Vekariya, HS Joshi, NC Desai… - ChemistrySelect, 2019 - Wiley Online Library
A series of some new aryl propionic acid derivatives as 2‐(6‐(substituted phenylethynyl)‐2,3‐dihydrobenzofuran‐3‐yl)acetic acids were synthesized. The targeted molecules were …
Z Sun, T Zhou, X Pan, Y Yang, Y Huan, Z Xiao… - Bioorganic & Medicinal …, 2018 - Elsevier
A novel series of GPR40 agonists is designed by introducing nitrogen-containing heterocyclic ring at the terminal phenyl ring of TAK-875 with the aim of decreasing its lipophilicity. …
Number of citations: 11 www.sciencedirect.com
Z Li, Y Chen, Y Zhang, H Jiang, Y Liu, Y Chen… - Bioorganic …, 2018 - Elsevier
The free fatty acid receptor 1 (FFA1) enhances the glucose-stimulated insulin secretion without the risk of hypoglycemia. However, most of FFA1 agonists have a common biphenyl …
Number of citations: 9 www.sciencedirect.com
T Chen, M Ning, Y Ye, K Wang, Y Leng… - European Journal of …, 2018 - Elsevier
Free fatty acid receptor 1 (FFAR1/GPR40) attracted significant attention as a potential target for developing novel antidiabetic drugs because of its unique mechanism in glucose …
Number of citations: 7 www.sciencedirect.com
M Yamada - 2022 - ousar.lib.okayama-u.ac.jp
Even now, with the great developments that have taken place in asymmetric synthesis technology, it is often difficult to manufacture chiral small-molecule drug substances inexpensively…
Number of citations: 0 ousar.lib.okayama-u.ac.jp
M Yamada, M Goto, T Konishi… - JOURNAL OF …, 2017 - … CHEM JPN CHEMISTRY HALL, 1-5 …
Number of citations: 0
山田雅俊, 後藤充孝, 小西隆博, 山下真之… - 有機合成化学協会 …, 2017 - jstage.jst.go.jp
A highly effective synthetic method via ruthenium catalyzed asymmetric hydrogenation was developed for (S)-methyl-2-(6-hydroxy-2, 3-dihydrobenzofuran-3-yl) acetate, a key …
Number of citations: 2 www.jstage.jst.go.jp
山下真之 - 2016 - kobeyakka.repo.nii.ac.jp
1. 研究概要 「光学異性体の重要性」 医薬品は, 受容体, 酵素, イオンチャンネルなどの標的分子と相互作用することにより, その作用を発揮する. これらの標的分子は, アミノ酸など不斉中心を持つ分子…
Number of citations: 3 kobeyakka.repo.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.